molecular formula C14H10ClF3N2O2 B2870633 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone oxime CAS No. 339106-69-3

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone oxime

Cat. No.: B2870633
CAS No.: 339106-69-3
M. Wt: 330.69 g/mol
InChI Key: LXICDQJULNKEHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluoromethylpyridine and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . The synthesis of such compounds generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone oxime' involves the conversion of 4-methoxybenzaldehyde to the corresponding oxime, followed by the reaction of the oxime with [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "hydroxylamine hydrochloride", "sodium acetate", "[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Conversion of 4-methoxybenzaldehyde to 4-methoxybenzaldoxime", "4-methoxybenzaldehyde is dissolved in ethanol and hydroxylamine hydrochloride is added to the solution. The mixture is heated under reflux for several hours. After cooling, the precipitated product is filtered and washed with ethanol to yield 4-methoxybenzaldoxime.", "Step 2: Conversion of 4-methoxybenzaldoxime to 4-methoxybenzaldoxime acetate", "4-methoxybenzaldoxime is dissolved in acetic acid and sodium acetate is added to the solution. The mixture is stirred at room temperature for several hours. After cooling, the precipitated product is filtered and washed with water to yield 4-methoxybenzaldoxime acetate.", "Step 3: Reaction of 4-methoxybenzaldoxime acetate with [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile", "4-methoxybenzaldoxime acetate is dissolved in ethanol and [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile is added to the solution. The mixture is heated under reflux for several hours. After cooling, the precipitated product is filtered and washed with ethanol to yield '[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone oxime'." ] }

CAS No.

339106-69-3

Molecular Formula

C14H10ClF3N2O2

Molecular Weight

330.69 g/mol

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C14H10ClF3N2O2/c1-22-10-4-2-8(3-5-10)12(20-21)13-11(15)6-9(7-19-13)14(16,17)18/h2-7,21H,1H3

InChI Key

LXICDQJULNKEHC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl

solubility

not available

Origin of Product

United States

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